ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine hydrochloride
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Overview
Description
Ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine hydrochloride is a complex organic compound with the molecular formula C14H21NOCl. It is a chiral amine hydrochloride salt, often used in scientific research and various industrial applications due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with phenylacetic acid and ethylamine as the primary starting materials.
Reaction Steps:
Conditions: The reaction is usually carried out under acidic conditions, often using a strong acid catalyst such as hydrochloric acid, and at elevated temperatures to facilitate the cyclization and subsequent reactions.
Industrial Production Methods:
Batch vs. Continuous Processes: In industrial settings, both batch and continuous processes can be employed, depending on the scale and desired purity of the final product.
Purification: The compound is typically purified through recrystallization or chromatographic techniques to achieve the desired enantiomeric purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethylamine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Primary and secondary amines, alcohols.
Substitution Products: Various amine and ether derivatives.
Scientific Research Applications
Chemistry: The compound is used as a chiral building block in organic synthesis, particularly in the construction of complex molecules with multiple stereocenters. Biology: It serves as a ligand in biochemical studies to investigate receptor-ligand interactions and enzyme inhibition. Medicine: Industry: It is used in the synthesis of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethylamine derivatives: Other ethylamine derivatives with different substituents.
Oxolane derivatives: Compounds containing oxolane rings with various functional groups.
Phenylethylamine derivatives: Compounds with phenylethylamine structures and different substituents.
Uniqueness: Ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine hydrochloride is unique due to its specific stereochemistry and the presence of both an oxolane ring and a phenylethylamine moiety. This combination of structural features imparts distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
24396-85-8 |
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Molecular Formula |
C14H22ClNO |
Molecular Weight |
255.78 g/mol |
IUPAC Name |
(1R)-N-ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12;/h3-5,7-8,13-15H,2,6,9-11H2,1H3;1H/t13-,14-;/m1./s1 |
InChI Key |
UFYOIEUPECIBNM-DTPOWOMPSA-N |
Isomeric SMILES |
CCN[C@H](CC1=CC=CC=C1)[C@H]2CCCO2.Cl |
Canonical SMILES |
CCNC(CC1=CC=CC=C1)C2CCCO2.Cl |
Purity |
97 |
Origin of Product |
United States |
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